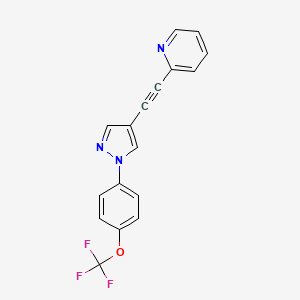
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine is a chemical compound known for its unique structure and properties It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring and an ethynyl group linked to a pyridine ring
Preparation Methods
The synthesis of 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions. The resulting product is then subjected to column chromatography for purification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: This compound has been studied for its potential biological activities, including its role as a modulator of specific biological pathways.
Mechanism of Action
The mechanism of action of 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine involves its interaction with specific molecular targets. For instance, it acts as a selective allosteric antagonist of the metabotropic glutamate receptor subtype mGluR5. This interaction modulates the receptor’s activity, leading to various downstream effects, including changes in neuroplasticity and signaling pathways . The compound’s high affinity and selectivity for mGluR5 make it a valuable tool in studying this receptor’s role in different physiological and pathological processes.
Comparison with Similar Compounds
Similar compounds to 2-((1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-4-yl)ethynyl)pyridine include:
2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine: Another compound with a similar structure but different substituents, used in similar research applications.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers incorporate the trifluoromethoxy group and are used in various industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H10F3N3O |
|---|---|
Molecular Weight |
329.28 g/mol |
IUPAC Name |
2-[2-[1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]ethynyl]pyridine |
InChI |
InChI=1S/C17H10F3N3O/c18-17(19,20)24-16-8-6-15(7-9-16)23-12-13(11-22-23)4-5-14-3-1-2-10-21-14/h1-3,6-12H |
InChI Key |
LUOLNLBOSYQHOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CN(N=C2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


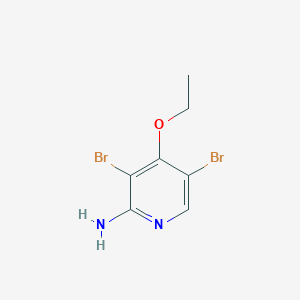

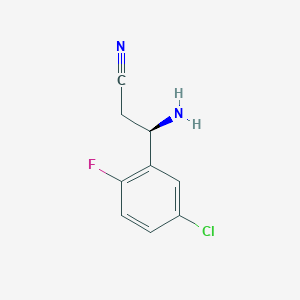
![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)


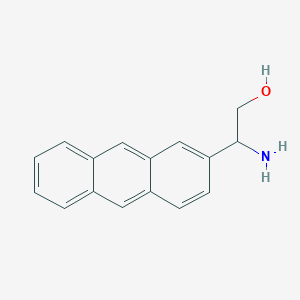
![2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B13033328.png)
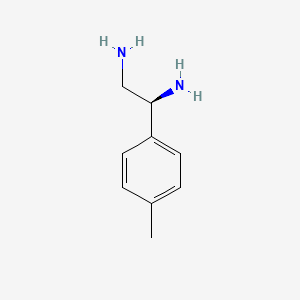
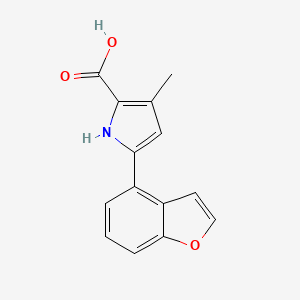
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
